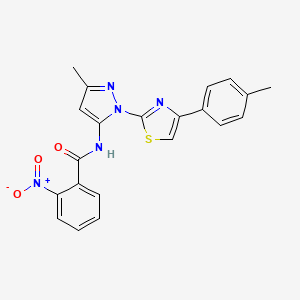

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide

Description

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide is a heterocyclic compound featuring a pyrazole core substituted with a thiazole ring (bearing a p-tolyl group) and a nitrobenzamide moiety. The thiazole and pyrazole rings are common in medicinal chemistry due to their bioisosteric properties and ability to engage in hydrogen bonding and π-π interactions. The nitro group on the benzamide may enhance electron-withdrawing effects, influencing reactivity and binding to biological targets.

Properties

IUPAC Name |

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S/c1-13-7-9-15(10-8-13)17-12-30-21(22-17)25-19(11-14(2)24-25)23-20(27)16-5-3-4-6-18(16)26(28)29/h3-12H,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRCWTLMFOPBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with various biochemical targets and pathways. The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. This suggests that the compound could interact with its targets through these mechanisms.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities. For instance, they have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.

Pharmacokinetics

The bioavailability and pharmacokinetic properties of thiazole derivatives can be influenced by various factors, including their chemical structure, the presence of functional groups, and their interaction with biological targets.

Biological Activity

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential applications.

Structural Characteristics

The compound features a pyrazole ring , a thiazole moiety , and a nitrobenzamide group . These structural components contribute to its diverse biological activities:

| Structural Feature | Description | Biological Activity |

|---|---|---|

| Pyrazole Ring | Contains nitrogen atoms, enhancing reactivity | Antimicrobial, anti-inflammatory |

| Thiazole Moiety | Sulfur and nitrogen heterocycle | Antifungal, antitumor |

| Nitrobenzamide Group | Nitro group enhances electron affinity | Potential anticancer activity |

Biological Activity

Research indicates that compounds containing pyrazole and thiazole rings often possess enhanced biological activities due to their ability to interact with multiple biological targets. The specific activities of this compound include:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

-

Anticancer Potential :

- Preliminary studies indicate the compound may induce apoptosis in cancer cell lines, warranting further investigation into its use as an anticancer agent .

Synthesis

The synthesis of this compound typically involves several steps:

-

Formation of the Thiazole Ring :

- Reacting p-toluidine with α-haloketones in the presence of a base to create the thiazole structure.

-

Formation of the Pyrazole Ring :

- The pyrazole ring is synthesized by reacting hydrazine with 1,3-diketones.

-

Coupling Reaction :

- The thiazole and pyrazole rings are coupled through a condensation reaction.

- Final Modification :

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- A study on pyrazole-thiazole derivatives reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds showing comparable efficacy to standard antibiotics .

- Another investigation highlighted the anti-inflammatory properties of thiazole-containing compounds, suggesting their potential for treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Thiazole or Pyrazole Substituents

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations

Thiazole Substitution Effects :

- The presence of a 4-(p-tolyl)thiazole group in the target compound and 2d () highlights the importance of aryl substituents on the thiazole ring. However, 2d showed reduced activity at ZAC compared to analogs with bulkier groups (e.g., 4-tert-butyl or 4-ethylacetyl), suggesting steric or electronic factors may modulate target engagement .

- In contrast, 5a, 5h, 5i () with a 6-methoxybenzo[d]thiazol-2-yl group exhibited potent antimicrobial activity, indicating that fused aromatic systems enhance bioactivity against pathogens .

Pyrazole Core Modifications :

- The 3-methylpyrazole in the target compound is structurally similar to 3k (), which features a 3-methyl-5-chloropyrazole. While 3k lacks bioactivity data, its synthesis and characterization (NMR, MS) provide a benchmark for structural validation of pyrazole-thiazole hybrids .

Nitrobenzamide vs. Other Amides: The 2-nitrobenzamide group in the target compound differs from the 5-bromo-2-chlorobenzamido moiety in 2d (). Antimicrobial analogs (e.g., 5a-j, ) with 2-nitrobenzamide and triazole linkers demonstrated moderate activity against E. coli, suggesting the nitro group may contribute to bacterial membrane disruption .

This underscores the scaffold’s versatility but also highlights the need for target-specific optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.